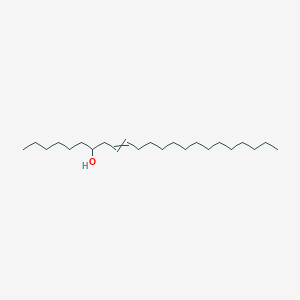

Tricos-9-en-7-ol

Description

Properties

CAS No. |

87375-78-8 |

|---|---|

Molecular Formula |

C23H46O |

Molecular Weight |

338.6 g/mol |

IUPAC Name |

tricos-9-en-7-ol |

InChI |

InChI=1S/C23H46O/c1-3-5-7-9-10-11-12-13-14-15-16-17-18-20-22-23(24)21-19-8-6-4-2/h18,20,23-24H,3-17,19,21-22H2,1-2H3 |

InChI Key |

YZUSKQVIEXXHGI-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC=CCC(CCCCCC)O |

Origin of Product |

United States |

Biosynthesis and Metabolic Pathways of Tricos 9 En 7 Ol

Enzymatic Pathways and Mechanistic Elucidation

The biosynthesis of a complex molecule like Tricos-9-en-7-ol, a 23-carbon unsaturated alcohol, is hypothesized to originate from very-long-chain fatty acids (VLCFAs) through a multi-step enzymatic cascade. This process involves the activation of a precursor, its reduction to an alcohol, and specific hydroxylation.

The biosynthesis of this compound likely begins with a C24 very-long-chain monounsaturated fatty acid. Nervonic acid (cis-15-tetracosenoic acid) stands out as a primary candidate for the ultimate precursor. wikipedia.orgresearchgate.net This is supported by its role in the biosynthesis of (Z)-9-tricosene, a structurally similar 23-carbon insect pheromone. wikipedia.org The synthesis of nervonic acid itself starts from oleic acid (C18:1), which undergoes elongation cycles where two-carbon units are added. nih.govmdpi.com This elongation is carried out by a fatty acid elongase (FAE) system, with the enzyme 3-ketoacyl-CoA synthase (KCS) being a key determinant of the final chain length. bohrium.com

Once synthesized, the precursor fatty acid must be activated by conversion to its coenzyme A (CoA) thioester, such as tetracosenoyl-CoA, making it ready for subsequent enzymatic modifications. researchgate.net

Table 1: Potential Precursor Molecules in the Biosynthesis of this compound

| Compound Name | Chemical Formula | Carbon Chain | Role |

|---|---|---|---|

| Oleic Acid | C18H34O2 | C18:1 | Initial substrate for elongation |

| Erucic Acid | C22H42O2 | C22:1 | Intermediate in elongation to C24 |

| Nervonic Acid | C24H46O2 | C24:1 | Likely direct precursor fatty acid |

| Tetracosenoyl-CoA | C45H82N7O17P3S | C24:1 | Activated form for enzymatic reactions |

Two major classes of enzymes are critical for converting the activated fatty acid precursor into this compound: Fatty Acyl-CoA Reductases (FARs) and Cytochrome P450 monooxygenases (CYPs).

Fatty Acyl-CoA Reductases (FARs): These enzymes are responsible for reducing the fatty acyl-CoA to a primary alcohol. mdpi.com This is an essential step in the synthesis of many long-chain alcohols used in pheromones and plant waxes. frontiersin.orgfrontiersin.org FARs catalyze the NADPH-dependent reduction of the acyl-CoA, which can proceed through an aldehyde intermediate that is further reduced to the alcohol. mdpi.com Different FARs exhibit specificity for acyl chains of varying lengths, which allows for the production of a diverse array of fatty alcohols in nature. frontiersin.orgfrontiersin.org In the context of this compound, a FAR would first reduce the C24 precursor to a C24 primary alcohol.

Cytochrome P450 (CYP) Enzymes: To achieve the final structure of this compound, which features a hydroxyl group at the 7th carbon position (an "in-chain" hydroxylation), the action of a Cytochrome P450 enzyme is required. CYP enzymes are a diverse superfamily of proteins that catalyze the oxidation of a wide range of substrates. researchgate.net Specifically, certain P450s are known as fatty acid hydroxylases. nih.gov While many P450s hydroxylate the terminal (ω) or sub-terminal (ω-1) carbon, others are capable of hydroxylating carbons within the fatty acid chain. researchgate.netnih.gov This regioselective hydroxylation is crucial for producing specific bioactive lipids. acs.org The biosynthesis of (Z)-9-tricosene from its aldehyde precursor is also mediated by a P450 enzyme, highlighting the importance of this enzyme class in insect pheromone synthesis. wikipedia.org It is plausible that a specific P450 enzyme hydroxylates the C23 hydrocarbon chain at the C-7 position to yield this compound.

Table 2: Key Enzyme Classes in the Proposed Biosynthesis of this compound

| Enzyme Class | Abbreviation | Function | Substrate | Product |

|---|---|---|---|---|

| 3-Ketoacyl-CoA Synthase | KCS | Elongates fatty acid chains | C18+ Acyl-CoA | C20+ Acyl-CoA |

| Fatty Acyl-CoA Reductase | FAR | Reduces acyl-CoA to a primary alcohol | Fatty Acyl-CoA | Primary Fatty Alcohol |

| Cytochrome P450 Monooxygenase | CYP | Catalyzes hydroxylation at a specific carbon | Unsaturated Hydrocarbon Chain | Hydroxylated Product (Alcohol) |

The production of specialized lipids like pheromones is tightly regulated at the genetic level. The expression of genes encoding key enzymes such as FARs and CYPs is often tissue-specific and timed to coincide with specific developmental stages, like sexual maturation in insects. nih.gov

Studies on various plant and insect species have shown that the expression of FAR genes can be influenced by developmental cues and environmental stresses. nih.govmdpi.com For instance, in rice and Dendrobium catenatum, FAR gene expression is altered in response to abiotic stresses like drought. nih.govmdpi.com In insects, the genes responsible for pheromone production, including those for fatty acid synthesis, elongation, and modification, are typically highly expressed in specialized pheromone gland cells. frontiersin.org The regulation of these genes is complex and can be controlled by transcription factors that respond to hormonal signals. nih.gov Analysis of promoter regions of FAR genes reveals cis-acting elements that respond to hormones and stress, indicating a multi-layered regulatory network. nih.gov

Metabolic Transformations and Fates

Once synthesized, this compound can undergo further metabolic processing. These pathways can either break down the molecule to recover carbon and energy (catabolism) or convert it into other functional molecules (anabolism).

The catabolism of long-chain alcohols is a fundamental metabolic process. Typically, these alcohols are oxidized back to their corresponding fatty acids, which can then enter the β-oxidation pathway for energy production. This process generally occurs in two steps:

Oxidation to Aldehyde: The alcohol is first oxidized to an aldehyde. This reaction is catalyzed by an alcohol dehydrogenase. nih.govnih.gov

Oxidation to Fatty Acid: The resulting aldehyde is then oxidized to a carboxylic acid by an aldehyde dehydrogenase. nih.gov

The resulting very-long-chain fatty acid can then be broken down through β-oxidation, although this often requires initial chain-shortening within peroxisomes before the products can be fully metabolized in mitochondria. wikipedia.org

Long-chain alcohols serve as building blocks for other important lipid classes, most notably wax esters. wikipedia.org

Wax Ester Formation: Wax esters are formed by the esterification of a fatty acid with a long-chain alcohol. libretexts.orglabinsights.nl This reaction is catalyzed by enzymes known as wax synthases or fatty acyl-CoA:fatty alcohol acyltransferases (WS/DGAT). labinsights.nl These esters are major storage lipids in some marine organisms and are key components of protective wax coatings on plants and insects. nih.gov this compound could potentially be esterified with another fatty acid to form a complex wax ester, contributing to a protective barrier or serving as a storage compound. nih.gov This anabolic pathway sequesters the alcohol into a more stable, less reactive form. labinsights.nl

An article on the chemical compound “this compound” focusing on its biosynthesis and metabolic pathways cannot be generated at this time. Extensive searches for scientific literature and data regarding "this compound" have not yielded specific information on its biosynthetic and metabolic pathways or its interconnections within lipid metabolism networks.

The available scientific information predominantly focuses on a related compound, (Z)-9-Tricosene, which is a well-documented insect pheromone. However, as per the strict instructions to focus solely on "this compound" and the provided outline, information on other compounds cannot be used.

Therefore, due to the current lack of available scientific data specifically concerning the biosynthesis and metabolic pathways of this compound, it is not possible to provide a thorough, informative, and scientifically accurate article that adheres to the requested structure and content.

Chemical Synthesis and Derivatization Strategies for Tricos 9 En 7 Ol

Advanced Total Synthesis Methodologies

Total synthesis provides a robust platform for constructing complex molecules from simple, readily available starting materials. For a target like Tricos-9-en-7-ol, key considerations include the stereoselective formation of the C-7 alcohol and the controlled installation of the C-9 alkene with the desired geometry.

Stereoselective and Regioselective Synthetic Approaches

Achieving the desired three-dimensional arrangement of atoms is paramount in the synthesis of biologically active molecules. Stereoselective and regioselective reactions are therefore fundamental to any synthetic route targeting this compound.

A primary and versatile method for forming carbon-carbon bonds and creating secondary alcohols is the Grignard reaction . openstax.orgmasterorganicchemistry.com This reaction involves the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl compound. openstax.orgmasterorganicchemistry.com For this compound, a plausible disconnection suggests the reaction between an α,β-unsaturated aldehyde, such as (E)-hexadec-2-enal, and a heptylmagnesium bromide Grignard reagent. This approach would form the C-7 alcohol and install the required carbon skeleton in a single step. tandfonline.com However, controlling the stereoselectivity at the newly formed C-7 chiral center is a significant challenge and often results in a racemic or diastereomeric mixture of alcohols that may require subsequent resolution.

Another powerful strategy common in pheromone synthesis involves alkyne coupling reactions . alfa-chemistry.com This approach allows for the direct introduction of carbon-carbon triple bonds, which can later be selectively reduced to form double bonds with high stereoselectivity. alfa-chemistry.com For this compound, this could involve coupling a C7-alkyne fragment with a C16-aldehyde fragment. The resulting propargylic alcohol can then be stereoselectively reduced using catalysts like Lindlar's catalyst to yield the desired (Z)-allylic alcohol.

The Julia-Kocienski olefination is a notable method for the stereoselective synthesis of alkenes. This reaction can produce allylic ethers and alcohols with high (E)-selectivity in good to excellent yields under mild conditions. organic-chemistry.org While often favoring the E-isomer, modifications and careful choice of reactants can influence the stereochemical outcome, making it a valuable tool for constructing the C9-C10 double bond within the this compound backbone.

| Synthetic Approach | Description | Key Intermediates | Challenges & Considerations |

| Grignard Reaction | Nucleophilic addition of a C7 organomagnesium reagent to a C16 α,β-unsaturated aldehyde. openstax.orgmasterorganicchemistry.com | Alkoxide, Secondary allylic alcohol | Poor stereocontrol at the new chiral center (C-7), often yielding racemic mixtures. |

| Alkyne Coupling | Coupling of terminal alkyne and aldehyde fragments, followed by stereoselective reduction. alfa-chemistry.com | Propargylic alcohol | Requires multi-step sequence; control of stereochemistry during reduction is crucial. |

| Julia-Kocienski Olefination | Reaction of a sulfone with an aldehyde to form an alkene. organic-chemistry.org | β-trialkylsilyloxy sulfones | Primarily yields (E)-alkenes; achieving (Z)-selectivity can be challenging. |

Development of Novel Catalytic Systems for Alkenol Synthesis

Modern organic synthesis increasingly relies on transition-metal catalysis to achieve high efficiency and selectivity. Catalytic systems based on palladium, ruthenium, and nickel are particularly relevant for the synthesis of complex alkenols.

Palladium-catalyzed reactions are exceptionally versatile for forming allylic systems. Methods for the direct, palladium-catalyzed carbonylative transformation of allylic alcohols can be used to synthesize β,γ-unsaturated carboxylic acids, which are precursors to other functional groups. researchgate.net Furthermore, Pd-catalyzed allylic silylation using allylic alcohols and disilanes proceeds under mild conditions and is suitable for creating regio- and stereodefined allylic systems. organic-chemistry.orgacs.org Mechanistic studies indicate that these reactions often proceed through an (η³-allyl)palladium complex as the catalyst resting state. nih.gov The choice of ligand, such as Xantphos or triphenylphosphine, is critical for optimizing these processes. researchgate.net

Ruthenium-based catalysts also offer powerful transformations. For instance, [RuCl₂(p-cymene)]₂ has been used for the oxidative cross-coupling of activated olefins with vinyl boronates to produce (E,E)-1,3-dienes with excellent stereoselectivity, which could serve as precursors to the target alkenol. organic-chemistry.org Ruthenium complexes are also employed in hydrogenation reactions, allowing for the selective reduction of specific functional groups within a complex molecule. dntb.gov.ua

Nickel-catalyzed methods have emerged as potent tools for C-C bond formation. Ni-catalyzed reductive coupling of carbonyls with dienes can furnish allyl boronic esters, which are readily oxidized to the corresponding allylic alcohols. organic-chemistry.org Additionally, nickel catalysts enable the intermolecular allylic substitution of simple alkenes, providing a direct route to allylated products. acs.org The combination of nickel complexes with chiral amine co-catalysts has been shown to facilitate highly enantioselective allylic alkylation of aldehydes. acs.org

| Catalytic System | Catalyst/Ligand Example | Reaction Type | Relevance to Alkenol Synthesis |

| Palladium | PdCl₂ / Xantphos researchgate.net | Aminocarbonylation of allylic alcohols | Synthesis of β,γ-unsaturated amides as precursors. |

| Palladium | Pd(BF₄)₂(MeCN)₄ organic-chemistry.org | Allylic silylation/borylation | Direct functionalization of allylic alcohols. organic-chemistry.orgnih.gov |

| Ruthenium | [RuCl₂(p-cymene)]₂ organic-chemistry.org | Oxidative cross-coupling | Synthesis of diene precursors. |

| Nickel | Ni(cod)₂ / PCy₃ organic-chemistry.org | Reductive coupling of dienes & carbonyls | Forms allyl boronic esters, readily oxidized to allylic alcohols. organic-chemistry.org |

Biocatalytic and Chemo-Enzymatic Approaches

Biocatalysis, the use of natural catalysts like enzymes, offers a powerful and sustainable alternative to traditional chemical methods. portlandpress.comchemistryjournals.net Enzymes operate under mild conditions and exhibit remarkable selectivity (chemo-, regio-, and enantio-), which can simplify synthetic routes and reduce waste. pharmafeatures.comutupub.fi The integration of biocatalysis with chemical synthesis, known as a chemo-enzymatic approach, combines the strengths of both disciplines to create highly efficient and elegant synthetic pathways. nih.govresearchgate.net

Enzymatic Biotransformations for Analogues

Enzymes can be employed to perform specific transformations on long-chain hydrocarbons and their derivatives, making them highly suitable for synthesizing this compound or its analogues.

Cytochrome P450 monooxygenases (P450s) are a versatile class of enzymes capable of hydroxylating sp³-carbons in a variety of substrates, including long-chain fatty acids and alkanes. nih.govacs.orgcaltech.edu Certain P450s from the CYP152 family can act as peroxygenases, using hydrogen peroxide to hydroxylate fatty acids at the α- and β-positions. nih.govasm.org Some of these enzymes also exhibit an ability to decarboxylate fatty acids to form terminal olefins, a reaction that competes with hydroxylation. nih.govasm.org Through enzyme engineering, the selectivity and activity of P450s can be tailored for specific substrates and desired products.

Lipases are widely used for the kinetic resolution of racemic alcohols. jocpr.commdpi.com In this process, a lipase (B570770) selectively catalyzes the acylation (or hydrolysis of an ester) of one enantiomer of a racemic mixture at a much higher rate than the other. mdpi.com For example, a chemically synthesized racemic mixture of this compound could be treated with a lipase (e.g., from Candida antarctica or Pseudomonas cepacia) and an acyl donor. utupub.fimdpi.com The enzyme would selectively acylate one enantiomer, leaving the other enantiomer as an unreacted alcohol, thereby allowing for their separation. This method is a cornerstone of industrial biocatalysis for producing enantiomerically pure pharmaceuticals and fine chemicals. mdpi.comencyclopedia.pub

| Enzyme Class | Example Enzyme | Reaction Type | Application for this compound |

| Cytochrome P450 | P450BSβ (CYP152A1) nih.gov | Alkane/Fatty Acid Hydroxylation | Direct hydroxylation of tricos-9-ene or a precursor to form the alcohol. |

| Peroxygenases | Unspecific Peroxygenases (UPOs) mdpi.com | Alkene Epoxidation/Hydroxylation | Hydroxylation of a C23 alkene precursor, though may produce epoxide byproducts. mdpi.com |

| Lipases | Candida antarctica Lipase B (CaL B) researchgate.net | Kinetic Resolution (Acylation/Esterification) | Separation of enantiomers from a racemic mixture of this compound. |

| Lipases | Pseudomonas cepacia Lipase (PSL) mdpi.com | Kinetic Resolution (Hydrolysis) | Enantioselective hydrolysis of an ester derivative of this compound. |

Integration of Chemical and Biological Synthesis Routes

Chemo-enzymatic strategies combine the efficiency of chemical synthesis for building carbon skeletons with the unparalleled selectivity of enzymatic transformations for installing chiral centers. utupub.fiseqens.com This integrated approach often leads to more sustainable and effective total syntheses. numberanalytics.com

A prime example of a chemo-enzymatic route to an enantiopure alcohol like this compound would involve an initial chemical synthesis to produce the racemic alcohol, followed by a lipase-catalyzed kinetic resolution as described above. nih.govresearchgate.netresearchgate.net This is a widely adopted industrial strategy for producing chiral alcohols and their derivatives. pherobase.com

Alternatively, a chemical method could be used to synthesize the alkene precursor, (Z)-tricos-9-ene. This precursor could then be subjected to a highly selective allylic hydroxylation reaction catalyzed by an engineered P450 monooxygenase. This step would install the C-7 hydroxyl group with high regio- and enantioselectivity, directly yielding the desired enantiomer of this compound. The synergy between robust chemical methods for backbone construction and precise enzymatic reactions for stereocontrol represents a powerful paradigm in modern organic synthesis. pharmafeatures.comseqens.com

Design and Synthesis of this compound Analogues for Structure-Activity Relationship (SAR) Studies

Positional and Geometric Isomer Synthesis

Isomers are compounds that share the same molecular formula but differ in the arrangement of their atoms. testbook.compathwayz.org For a long-chain alkenol like this compound, both positional and geometric isomerism represent critical variables for SAR analysis. nih.govsolubilityofthings.com The synthesis of these isomers requires precise control over chemical reactions to ensure the desired placement of the functional group and the stereochemistry of the double bond. savemyexams.com

Positional Isomers

The synthesis of such isomers typically involves multi-step sequences. A common strategy is the coupling of two smaller fragments, often an organometallic reagent (like a Grignard or organolithium reagent) with an electrophile (like an epoxide or an aldehyde). For example, to synthesize a positional isomer like (Z)-tricos-10-en-7-ol, one could employ a Wittig reaction between heptanal (B48729) and a phosphonium (B103445) ylide derived from 1-bromotridecane, followed by subsequent functional group manipulations.

Below is a table of representative positional isomers of this compound that would be synthesized for an SAR study.

| Compound Name | Molecular Formula | Structural Modification from this compound | Rationale for Synthesis |

| (Z)-Tricos-9-en-6 -ol | C₂₃H₄₆O | Hydroxyl group shifted from C-7 to C-6 | To assess the spatial requirement of the hydroxyl group relative to the double bond. |

| (Z)-Tricos-9-en-8 -ol | C₂₃H₄₆O | Hydroxyl group shifted from C-7 to C-8 | To evaluate the impact of increasing the distance between the chiral center and the alkyl tail. |

| (Z)-Tricos-8 -en-7-ol | C₂₃H₄₆O | Double bond shifted from C-9 to C-8 | To test the importance of the double bond's proximity to the hydroxyl group. |

| (Z)-Tricos-10 -en-7-ol | C₂₃H₄₆O | Double bond shifted from C-9 to C-10 | To probe the flexibility and length requirements of the hydrocarbon tail for receptor fit. |

Geometric Isomers

Geometric isomerism (or cis-trans isomerism) in this compound concerns the spatial arrangement of the substituents around the C-9 double bond. solubilityofthings.com The (Z)-isomer (cis) has the carbon chains on the same side of the double bond, resulting in a "kinked" structure, while the (E)-isomer (trans) has them on opposite sides, leading to a more linear shape. This difference in three-dimensional structure can dramatically affect biological activity.

The synthesis of specific geometric isomers requires stereoselective methods. To obtain the (Z)-isomer, a common method is the Lindlar-catalyzed hydrogenation of the corresponding alkyne, tricos-9-yn-7-ol. acs.org Conversely, the (E)-isomer can be synthesized from the same alkyne precursor via a dissolving metal reduction, typically using sodium in liquid ammonia. The Wittig reaction can also be controlled to favor one isomer over the other.

| Compound Name | Molecular Formula | Structural Modification from (Z)-Tricos-9-en-7-ol | Rationale for Synthesis |

| (E )-Tricos-9-en-7-ol | C₂₃H₄₆O | Geometric isomerism at C-9 double bond changed from (Z) to (E) | To determine if the "kinked" shape of the (Z)-isomer is essential for biological activity. |

| Tricos-9-yn -7-ol | C₂₃H₄₄O | Alkyne precursor with a triple bond at C-9 | Serves as a key intermediate for both (Z) and (E) isomers and can be tested for activity itself. |

Functional Group Derivatization and Scaffold Modifications

Beyond altering the positions of existing functional groups, creating new derivatives by modifying the hydroxyl group or the carbon backbone is a cornerstone of SAR studies. acs.org These changes probe the electronic and steric requirements of the molecule's interaction with its biological target.

Functional Group Derivatization

Derivatization of the C-7 hydroxyl group can ascertain its role as a hydrogen bond donor or acceptor. Common modifications include oxidation, esterification, and etherification.

Oxidation: The secondary alcohol can be oxidized to a ketone, (Z)-tricos-9-en-7-one. This removes the hydrogen bond donating ability of the -OH group and changes the geometry at C-7 from tetrahedral to trigonal planar.

Esterification: Converting the alcohol to an ester, such as (Z)-tricos-9-en-7-yl acetate (B1210297), introduces a bulkier, more lipophilic group and removes the hydrogen bond donor capability.

Etherification: Synthesis of an ether, like 7-methoxy-(Z)-tricos-9-ene, also eliminates the hydrogen bond donor property while adding minimal steric bulk compared to an ester. acs.org

Scaffold Modifications

Chain Length Variation: Synthesizing homologues with shorter (e.g., heneicos- or docos- series) or longer (e.g., tetracos- series) carbon chains can determine the optimal length for activity.

Introduction of Branching: Adding a methyl or other small alkyl group near the functional groups can probe for specific steric interactions within the binding site.

A table summarizing potential analogues from derivatization and scaffold modification is presented below.

| Compound Name | Molecular Formula | Type of Modification | Rationale for Synthesis |

| (Z)-Tricos-9-en-7-one | C₂₃H₄₄O | Functional Group Derivatization (Oxidation) | To test the necessity of the hydroxyl group as a hydrogen bond donor. |

| (Z)-Tricos-9-en-7-yl acetate | C₂₅H₄₈O₂ | Functional Group Derivatization (Esterification) | To evaluate the effect of a bulkier, non-hydrogen-bonding group at C-7. |

| 7-Methoxy -(Z)-tricos-9-ene | C₂₄H₄₈O | Functional Group Derivatization (Etherification) | To remove the hydrogen bond donor property with minimal steric change. acs.org |

| (Z)-Docos -9-en-7-ol | C₂₂H₄₄O | Scaffold Modification (Chain Shortening) | To assess if the full 23-carbon chain is required for activity. |

| (Z)-Tetracos -8-en-6-ol | C₂₄H₄₈O | Scaffold Modification (Chain Lengthening) | To probe for additional favorable interactions with a longer chain. |

Advanced Analytical Methodologies for Tricos 9 En 7 Ol Research

Advanced Spectroscopic Characterization

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the structure of organic molecules. aocs.org For a molecule with the complexity of Tricos-9-en-7-ol, multi-dimensional NMR experiments are essential for unambiguous assignment of proton (¹H) and carbon (¹³C) signals.

One-dimensional (1D) NMR provides initial structural information. In the ¹H NMR spectrum of an unsaturated alcohol, distinct regions can be identified: olefinic protons of the double bond, the proton on the carbon bearing the hydroxyl group, and various aliphatic protons. nih.gov The carbon atoms attached to the hydroxyl group in alcohols typically appear in the 50-65 ppm range in the ¹³C NMR spectrum. libretexts.org

However, due to the long carbon chain in this compound, significant signal overlap is expected in 1D spectra. Two-dimensional (2D) NMR experiments, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are employed to resolve these overlaps.

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. It would be instrumental in tracing the carbon chain connectivity in this compound, by correlating the signals of neighboring protons from one end of the molecule to the other.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. This allows for the definitive assignment of each carbon atom in the this compound structure by linking it to its corresponding proton(s).

DEPT (Distortionless Enhancement by Polarization Transfer): DEPT experiments are used to differentiate between CH, CH₂, and CH₃ groups, which is crucial for assigning the numerous methylene groups in the long alkyl chain of this compound. azom.com

The following table outlines the predicted ¹H and ¹³C NMR chemical shifts for key structural features of this compound based on data from similar long-chain unsaturated alcohols.

| Structural Unit | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) | Rationale |

| CH₃ (Terminal) | ~0.8-0.9 | ~14 | Standard aliphatic terminal methyl group. |

| (CH₂)n (Alkyl Chain) | ~1.2-1.4 | ~22-32 | Overlapping signals from the long methylene chain. |

| CH-OH (Carbon 7) | ~3.5-3.8 | ~65-75 | Deshielded by the electronegative oxygen atom. libretexts.org |

| CH=CH (Carbons 9 & 10) | ~5.3-5.5 | ~125-135 | Typical chemical shift for olefinic protons and carbons in a non-conjugated system. nih.gov |

| Allylic CH₂ (Carbons 8 & 11) | ~2.0-2.1 | ~30-35 | Deshielded due to proximity to the double bond. |

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, which includes both Infrared (IR) and Raman spectroscopy, is an invaluable tool for identifying the functional groups present within a molecule. fiveable.me These two techniques are often used in a complementary fashion, as some molecular vibrations that are strong in IR may be weak or absent in Raman, and vice versa. spectroscopyonline.com

For this compound, vibrational spectroscopy would be used to confirm the presence of its two key functional groups: the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).

Infrared (IR) Spectroscopy: In the IR spectrum of this compound, a strong, broad absorption band would be expected in the region of 3200-3600 cm⁻¹, which is characteristic of the O-H stretching vibration of an alcohol. libretexts.org The broadness of this peak is due to hydrogen bonding. A medium-intensity peak around 1640-1680 cm⁻¹ would indicate the C=C stretching vibration. Additionally, a strong C-O stretching vibration would be visible in the 1000-1200 cm⁻¹ region. fiveable.me

Raman Spectroscopy: Raman spectroscopy is particularly sensitive to non-polar bonds. Therefore, the C=C stretching vibration in this compound would typically produce a strong signal in the Raman spectrum, often stronger than in the IR spectrum. The symmetric C-C stretching vibrations of the long alkyl chain would also be prominent. The O-H stretch, while visible, is generally a weaker band in Raman spectra compared to IR.

The combination of IR and Raman provides a comprehensive vibrational fingerprint of the molecule.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Intensity |

| O-H (Alcohol) | Stretching | 3200-3600 | 3200-3600 | Strong, Broad (IR) / Weak (Raman) |

| C-H (Alkane) | Stretching | 2850-3000 | 2850-3000 | Strong (IR & Raman) |

| C=C (Alkene) | Stretching | 1640-1680 | 1640-1680 | Medium (IR) / Strong (Raman) |

| C-O (Alcohol) | Stretching | 1000-1200 | 1000-1200 | Strong (IR) / Medium (Raman) |

Integrated Analytical Platforms for Comprehensive Chemical Profiling

For a thorough analysis, especially when this compound is part of a complex mixture, a single analytical technique is often insufficient. Integrated analytical platforms, which couple separation techniques with powerful spectroscopic detectors, are employed for comprehensive chemical profiling. The most common approaches involve chromatography coupled with mass spectrometry, often used alongside spectroscopic methods.

Gas Chromatography-Mass Spectrometry (GC-MS): This is a cornerstone technique for the analysis of volatile and semi-volatile compounds like long-chain alcohols. rsc.orgresearchgate.net Prior to analysis, this compound would typically be derivatized, for example, by silylation, to increase its volatility and thermal stability. gerli.com The gas chromatograph separates the components of a mixture, and the mass spectrometer provides mass information for each component, allowing for identification and quantification. The fragmentation pattern observed in the mass spectrum provides crucial structural information.

Liquid Chromatography-Mass Spectrometry (LC-MS): For less volatile compounds or complex mixtures, LC-MS is a powerful alternative. rsc.org It separates compounds based on their partitioning between a mobile and a stationary phase. Coupling HPLC with mass spectrometry allows for the analysis of a wide range of compounds.

Hyphenated Spectroscopic Techniques: For unambiguous identification, chromatographic techniques can be hyphenated with spectroscopic methods. For instance, HPLC-NMR allows for the separation of components in a mixture followed by the acquisition of detailed NMR data for each isolated compound. jfda-online.com Similarly, the coupling of GC with IR spectroscopy (GC-IR) provides vibrational spectra for each separated component, offering complementary information to mass spectrometry.

These integrated platforms provide a multi-faceted view of the chemical sample, enabling not just the identification of this compound but also the characterization of isomers, impurities, and other related compounds within the same analysis.

Future Research Directions and Interdisciplinary Prospects in Tricos 9 En 7 Ol Studies

Synergistic Approaches between Chemical Synthesis and Biological Discovery

The interplay between chemical synthesis and biological discovery is fundamental to elucidating the function of semiochemicals like Tricos-9-en-7-ol. Future progress hinges on this synergistic relationship.

Chemical Synthesis to Enable Biological Study: The primary obstacle in studying this compound is its limited availability from natural sources. The development of a robust and stereocontrolled total synthesis is a critical first step. Such a synthesis would not only confirm the compound's structure but also provide the necessary quantities for rigorous biological testing. Furthermore, synthetic chemistry allows for the creation of a library of structural analogues. mdpi.comnih.gov By systematically modifying the molecule—for instance, by altering the position of the hydroxyl group, changing the geometry of the double bond, or varying the chain length—researchers can perform detailed structure-activity relationship (SAR) studies. These studies are essential for identifying the precise molecular features required for recognition by insect receptors. acs.org

Biological Discovery to Guide Chemical Synthesis: Conversely, biological findings must guide synthetic efforts. Initial electrophysiological screenings using antennae from relevant insect species can help determine if this compound elicits a neural response. If it does, this biological "hit" validates the compound as a subject for dedicated synthetic and neuroethological investigation. Discovering the specific insect species that produce or respond to this compound will provide the biological context necessary to design relevant bioassays and focus synthetic efforts on the correct stereoisomer.

Advancements in Biosynthetic Pathway Engineering and Synthetic Biology

Understanding how organisms produce this compound is key to unlocking its biological role and developing sustainable production methods.

Elucidating the Biosynthetic Pathway: The biosynthesis of long-chain fatty alcohols in insects, which often serve as pheromones or their precursors, typically involves the reduction of fatty-acyl CoA precursors by fatty-acyl reductases (FARs). pnas.orgpnas.org The biosynthesis of the related (Z)-9-Tricosene in houseflies proceeds from nervonic acid via reduction and subsequent decarboxylation, a process involving a cytochrome P450 enzyme. wikipedia.org It is plausible that the pathway to this compound involves a similar fatty acid precursor, followed by reduction to an alcohol and a critical, yet-to-be-identified hydroxylation step at the C-7 position. Future research should focus on identifying the specific desaturases, reductases, and hydroxylases involved. Transcriptomic analysis of pheromone glands from candidate insect species could reveal the genes encoding these enzymes.

Harnessing Synthetic Biology for Production: Once the biosynthetic genes are identified, they can be transferred into a microbial chassis like Saccharomyces cerevisiae (yeast) or Yarrowia lipolytica. frontiersin.orgnih.gov These oleaginous yeasts are capable of producing high levels of fatty acid precursors and can be engineered to express the entire insect pheromone pathway. yeastgenome.orgd-nb.info This synthetic biology approach offers a promising, scalable, and environmentally friendly alternative to chemical synthesis for producing this compound and its analogues for research and potential use in pest management. frontiersin.orgnih.gov

Computational Chemistry, Machine Learning, and Artificial Intelligence in Compound Design and Activity Prediction

In silico methods are poised to accelerate the study of this compound by predicting its interactions and guiding experimental work.

Modeling Receptor-Ligand Interactions: Insect odorant receptors (ORs) are the proteins responsible for detecting pheromones. frontiersin.org Although obtaining crystal structures of insect ORs is challenging, homology modeling and advanced structure prediction algorithms like AlphaFold can generate reliable 3D models. oup.comresearchgate.net Using these models, molecular docking simulations can predict how this compound and its synthetic analogues bind to the receptor's active site. oup.com These simulations can help rationalize why the native compound is active and predict which novel analogues might act as agonists or antagonists, thereby prioritizing synthetic targets. plos.orgnih.gov

Exploration of Undiscovered Ecological Niches and Functions

The discovery of this compound's function depends on identifying its ecological context—which organisms produce it and why.

Identifying the Source: The structural similarity to the housefly pheromone (Z)-9-Tricosene suggests that this compound may function in Diptera (flies) or other insects that use long-chain hydrocarbons and their derivatives for communication. wikipedia.orgsenasica.gob.mx Future research should involve broad chemical-ecological surveys, analyzing the chemical profiles of various insect species, particularly those where pheromone blends are complex or not fully characterized.

Defining the Function: The presence of the hydroxyl group could impart several functions. This compound might be a long-range attractant itself, or it could be a short-range or contact pheromone that modulates courtship behavior after the primary attractant has brought mates into proximity. mdpi-res.com It could also be an aggregation pheromone, an alarm signal, or even a marker of social status within a colony. jabonline.inresearchgate.net Its function may vary significantly depending on the species and the ecological niche it occupies. uliege.be

Development of Bioorthogonal Chemical Tools for In Vivo Dynamics Studies

To truly understand the journey of this compound from production to perception, researchers need tools to visualize its dynamics in living systems. This is where bioorthogonal chemistry offers powerful future prospects.

Designing Bioorthogonal Probes: A bioorthogonal probe is a modified version of a biological molecule that contains a non-native, chemically inert functional group (a "reporter"). nih.gov A bioorthogonal analogue of this compound could be synthesized by incorporating a small, non-disruptive reporter tag, such as an alkyne or an azide (B81097) group. nih.govrsc.org This "tagged" pheromone could then be introduced into an insect.

Visualizing Pheromone Dynamics: Once the tagged pheromone is administered, it can be visualized by reacting it with a complementary fluorescent dye in a "click chemistry" reaction. rsc.org This would allow researchers to track the pheromone's path in real time: its transport from the pheromone gland to the cuticle, its release into the environment, and its binding to proteins in the antennae of a receiving insect. researchgate.netacs.org Such studies could provide unprecedented insights into the spatiotemporal dynamics of pheromone signaling, revealing how these crucial molecules are transported, stabilized, and ultimately detected.

Q & A

Q. What strategies mitigate bias when interpreting conflicting results across studies on this compound?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.